molecular formula C8H13N3 B12279206 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine

Cat. No.: B12279206
M. Wt: 151.21 g/mol
InChI Key: JPVKPTLFDDQSIE-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine (CAS 1504891-06-8) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol, this amine-functionalized cyclopropane containing a methylpyrazole moiety is a valuable scaffold for constructing more complex molecules . The compound is offered with a typical purity of 95% or higher, ensuring consistency for research and development applications . Scientific literature indicates that this specific chemical structure, an aminocyclopropane derivative, has been identified as a key intermediate in structure-based, computationally-driven lead optimization programs. These programs aim to develop novel pyrrole-based inhibitors of dihydroorotate dehydrogenase (DHODH), a clinically validated target for new antimalarial medicines . Research into DHODH inhibitors is critical due to the emergence of resistance to current antimalarial therapies, and inhibitors derived from this scaffold have demonstrated potent activity against both blood and liver stages of Plasmodium parasites, showing promise for use in prophylaxis . The structural motif of a substituted pyrazole is a common feature in many biologically active compounds and is frequently explored as a bioisostere in drug discovery to improve potency and metabolic stability . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-1-(1-methylpyrazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H13N3/c1-6-3-8(6,9)7-4-10-11(2)5-7/h4-6H,3,9H2,1-2H3

InChI Key

JPVKPTLFDDQSIE-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=CN(N=C2)C)N

Origin of Product

United States

Preparation Methods

Reductive Amination

Alternative routes employ reductive amination to form the cyclopropylamine. For instance, cyclopropanecarboxaldehyde derivatives react with ammonia or amines under catalytic hydrogenation.

Key Considerations :

  • Steric Hindrance : Bulky substituents on the cyclopropane ring may require optimized conditions (e.g., elevated temperatures or specialized catalysts).
  • Functional Group Protection : Pyrazole nitrogens may need protection during cyclopropanation to prevent undesired side reactions.

Pyrazole Derivative Synthesis and Substitution

The 1-methyl-1H-pyrazol-4-yl group is synthesized via nucleophilic substitution or coupling reactions .

Direct Methylation of Pyrazole

1-Methyl-1H-pyrazole is often prepared by methylating pyrazole-4-amine. For example:

  • Methylation : Pyrazole-4-amine reacts with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH, K₂CO₃).
  • Purification : Recrystallization or column chromatography yields the methylated product.

Example Protocol (Adapted from) :

Step Reagents/Conditions Yield
1 Pyrazole-4-amine + CH₃I, K₂CO₃, DMF, 80°C 76%
2 Recrystallization (EtOH) >95%

Functionalization for Coupling

The pyrazole is further functionalized to enable coupling with the cyclopropylamine. Common strategies include:

  • Borylation : Introduction of boronic acid groups for Suzuki-Miyaura coupling.
  • Halogenation : Bromination or chlorination at the 4-position to facilitate nucleophilic substitution.

Coupling Reactions for Amine Linkage

The amine bond between cyclopropane and pyrazole is formed via amide coupling , Buchwald-Hartwig amination , or Suzuki-Miyaura cross-coupling .

Amide Coupling

This method is preferred for direct amine formation. For example:

  • Activation : Cyclopropylamine is activated as a carbamate (e.g., with Boc-anhydride).
  • Coupling : Reaction with 1-methylpyrazole-4-carboxylic acid using HATU/DIPEA.

General Procedure (Adapted from) :

Step Reagents/Conditions Yield
1 Cyclopropylamine + Boc₂O, DCM, rt 85%
2 Boc-protected amine + HATU, DIPEA, DMF 98%

Palladium-Catalyzed Cross-Coupling

For aryl or heteroaryl linkages, Suzuki coupling is employed. A brominated pyrazole reacts with a cyclopropylboronic acid:

Example (Adapted from) :

Step Reagents/Conditions Yield
1 4-Bromopyrazole + Pd(PPh₃)₄, Na₂CO₃, dioxane 70%

Multistep Synthesis Pathways from Patents

Patents describe optimized routes for complex intermediates. For example, WO2015031562A1 outlines a three-step process:

  • Ethylation : Introduce ethyl groups via alkylation.
  • Borylation : Form diboron reagents for coupling.
  • Cyclization : Finalize the cyclopropane structure.

Key Steps :

Step Reagents/Conditions Intermediate
1 Ethyl iodide, K₂CO₃, acetone N-Ethylpyrrole
2 Pd(OAc)₂, tricyclohexylphosphine, THF Diboron compound
3 H₂, Pd/C, EtOH Cyclopropylamine

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Simmons-Smith High stereoselectivity Limited functional group tolerance 60–80%
Reductive Amination Scalable, cost-effective Requires catalysts (e.g., Pd) 70–90%
Amide Coupling Direct amine formation Sensitive to moisture 85–98%
Suzuki-Miyaura Broad substrate scope Expensive catalysts 65–75%

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling steps. For cyclopropanation, nonpolar solvents (e.g., diethyl ether) minimize side reactions.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with phosphine ligands improves coupling efficiency.
  • Base Selection : DIPEA or NaOH optimize deprotonation in amide couplings.

Purification

  • Column Chromatography : Silica gel (e.g., hexane/EtOAc) isolates pure intermediates.
  • Crystallization : Ethanol or methanol aids in obtaining crystalline products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine with two analogs from the evidence: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (Compound A) and N-(2-methyl-1-(2-methyl-4',5'-dihydrospiro[indole-3,3'-pyrrol]-2'-yl)propyl)cyclopropanamine (Compound B).

Structural Features

Property Target Compound Compound A Compound B
Core Structure Cyclopropylamine + methylpyrazole Cyclopropylamine + methylpyrazole + pyridine Cyclopropylamine + spiro[indole-pyrrolidine]
Key Substituents 1-Methyl-1H-pyrazol-4-yl, methyl on cyclopropane Pyridin-3-yl, methyl on pyrazole Spiro indole-pyrrolidine, isobutyraldehyde-derived chain
Stereochemical Complexity Likely planar pyrazole + rigid cyclopropane Planar pyridine-pyrazole system High (spiro center + diastereomers)

Physicochemical and Spectroscopic Data

Property Target Compound Compound A Compound B
Melting Point Not reported 104–107°C Orange oil (no mp reported)
¹H NMR δ 8.87 (pyridine-H), δ 3.0–4.0 (cyclopropane-H) δ 1.0–2.5 (diastereomeric CH₃ groups)
HRMS (ESI) m/z 215 [M+H]⁺ m/z 295 [M+H]⁺ (calculated)

Key Differences and Implications

Synthetic Efficiency :

  • Compound A’s low yield (17.9%) reflects challenges in copper-mediated cross-coupling, whereas Compound B’s near-quantitative yield highlights the efficiency of multicomponent reactions, albeit with diastereomer formation .

Spectroscopic Trends :

  • The pyridine proton in Compound A (δ 8.87) contrasts with the target compound’s expected pyrazole protons (δ 7.5–8.0), suggesting distinct electronic environments .

Biological Activity

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C8H13N3
  • Molecular Weight: 151.21 g/mol
  • IUPAC Name: 2-methyl-1-(1-methylpyrazol-4-yl)cyclopropan-1-amine
  • InChI Key: JPVKPTLFDDQSIE-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
IUPAC Name2-methyl-1-(1-methylpyrazol-4-yl)cyclopropan-1-amine
InChI KeyJPVKPTLFDDQSIE-UHFFFAOYSA-N

The biological activity of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine is primarily attributed to its interaction with various molecular targets. It is believed to inhibit enzymes by binding to their active sites, thus preventing substrate access. Additionally, it may modulate receptor activity, acting as either an agonist or antagonist, which influences several cellular pathways.

Anticholinesterase Activity

Research indicates that compounds with pyrazole moieties exhibit significant anticholinesterase activity, which is crucial for the development of treatments for Alzheimer's disease (AD). A study highlighted various pyrazole derivatives and their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the IC50 values of selected compounds:

Compound No.Chemical StructureIC50 (AChE) µMIC50 (BChE) µM
1Structure 144.66–78.3450.36–88.36
2Structure 20.20
3Structure 30.46
4Structure 40.42
5Structure 5506–1022

These results suggest that modifications in the pyrazole structure can significantly impact enzyme inhibition efficacy, indicating a potential pathway for drug development targeting neurodegenerative diseases .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of cyclopropylamines possess activity against various bacterial strains. The specific mechanisms are still under investigation, but it is hypothesized that the unique structural features of the compound contribute to its ability to disrupt microbial cell functions.

Case Study: Neuroprotective Activity

In a recent study, researchers synthesized a series of N-substituted pyrazole derivatives and evaluated their anti-cholinesterase activity. Among these, certain analogs showed promising results against AChE and BChE, suggesting that modifications in the substituents can enhance neuroprotective effects .

Drug Development Potential

The compound's unique properties make it a candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators. Its dual functionality from both the cyclopropylamine and pyrazole moieties allows for versatile applications in medicinal chemistry.

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